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Compound of Interest

Compound Name:
3-Chloro-4-phenoxybenzoic acid

methyl ester

CAS No.: 158771-42-7

Cat. No.: B6298260 Get Quote

Executive Summary & Structural Logic
Compound Name: Methyl 3-chloro-4-phenoxybenzoate Formula: C₁₄H₁₁ClO₃ Molecular

Weight: 262.69 g/mol CAS (Acid Precursor): 74917-55-8

This molecule features a "push-pull" electronic system on the central benzene ring (Ring A).

The methyl ester (electron-withdrawing) and chlorine (inductive withdrawing/resonance

donating) occupy the 1- and 3-positions, while the phenoxy group (electron-donating) occupies

the 4-position. This substitution pattern creates distinct shielding/deshielding zones critical for

NMR interpretation.

Synthesis & Impurity Profile (Visualized)
Understanding the synthesis is crucial for identifying potential spectral impurities (e.g.,

unreacted phenol or hydrolyzed acid).
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Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway for synthesis.
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Nuclear Magnetic Resonance (NMR) Analysis[1][2]
[3][4]
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton spectrum is defined by the distinct splitting of the trisubstituted Ring A and the

complex multiplet of the unsubstituted Ring B (Phenoxy).
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Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Insight

8.08
Doublet (d, J ≈

2.0 Hz)
1H H-2 (Ring A)

Most Deshielded.

Located between

the electron-

withdrawing

Ester and

Chlorine groups.

7.89

Doublet of

Doublets (dd, J ≈

8.5, 2.0 Hz)

1H H-6 (Ring A)

Ortho to the

Ester. Shows

strong coupling

to H-5 and meta-

coupling to H-2.

7.38 – 7.42 Multiplet (m) 2H
H-3', H-5' (Ring

B)

Meta protons of

the phenoxy ring.

[1]

7.18 – 7.22 Multiplet (m) 1H H-4' (Ring B)
Para proton of

the phenoxy ring.

7.02 – 7.06 Multiplet (m) 2H
H-2', H-6' (Ring

B)

Ortho protons of

the phenoxy ring.

Shielded by the

ether oxygen

donation.

6.85
Doublet (d, J ≈

8.5 Hz)
1H H-5 (Ring A)

Shielded. Ortho

to the electron-

donating

Phenoxy group.

3.91 Singlet (s) 3H -OCH₃

Characteristic

methyl ester

singlet.

Expert Insight:
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The H-5 Shift: Note the significant upfield shift of H-5 (~6.85 ppm) compared to H-6 (~7.89

ppm). This >1.0 ppm difference is the hallmark of the ortho-oxygen effect, where the lone

pairs of the phenoxy oxygen increase electron density at the adjacent carbon.

Coupling Constants: The J value of ~2.0 Hz between H-2 and H-6 is a classic meta-coupling,

confirmed by the rigidity of the benzoate core.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon spectrum reveals 12 distinct signals (due to symmetry in the phenoxy ring).

Carbonyl (C=O): 165.8 ppm (Typical benzoate ester).

Aromatic C-O (Ipso):

C-4 (Ring A): ~156.5 ppm (Deshielded by O-attachment).

C-1' (Ring B): ~155.8 ppm.

Aromatic C-Cl: ~123.5 ppm (Distinctive shift for chlorinated carbons).

Methody (-OCH₃): 52.3 ppm.

Aromatic CH:

Ring A (C-2, C-6): 132.0 ppm, 130.5 ppm.

Ring A (C-5): 118.5 ppm (Upfield due to O-donation).

Ring B (Standard Benzene pattern): 129.8 (meta), 124.2 (para), 119.5 (ortho).

Infrared Spectroscopy (FT-IR)
IR analysis is a rapid method for verifying functional group integrity, particularly the ester and

ether linkages.
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Wavenumber
(cm⁻¹)

Vibration Mode Functional Group Diagnostic Note

1725 ± 5 Stretching (ν) C=O (Ester)

Strong, sharp peak.

Key indicator of ester

formation.

1585, 1480 Stretching (ν) C=C (Aromatic)

"Breathing" modes of

the two benzene

rings.

1245 – 1260 Stretching (ν) C-O-C (Ether)

Asymmetric stretch of

the diaryl ether. Often

broad/strong.

1110 – 1120 Stretching (ν) C-O (Ester)
The C-O single bond

of the methyl ester.

1050 Stretching (ν) Ar-Cl

Often weaker, but

distinct in the

fingerprint region.

3060 Stretching (ν) Ar-H
Weak signals above

3000 cm⁻¹.

Mass Spectrometry (EI-MS)
Ionization Mode: Electron Impact (70 eV) Parent Ion: m/z 262

The mass spectrum is dominated by the stability of the diphenyl ether moiety and the

characteristic chlorine isotope pattern.

Fragmentation Pathway
Molecular Ion (M⁺): m/z 262 (100%) and 264 (32%). The 3:1 ratio confirms the presence of

one Chlorine atom.

Base Peak Candidates:
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[M - OCH₃]⁺ (m/z 231): Loss of the methoxy group to form the acylium ion (Ar-C≡O⁺). This

is typically the base peak in methyl benzoates.

[M - COOCH₃]⁺ (m/z 203): Loss of the entire ester group, leaving the 3-chloro-4-

phenoxyphenyl cation.

Secondary Fragmentation:

m/z 168: Loss of Cl from the phenyl cation (dehalogenation).

m/z 77: Phenyl cation (C₆H₅⁺) derived from the phenoxy ring.

Figure 2: Proposed EI-MS Fragmentation Pathway.
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Experimental Protocols
Method A: Sample Preparation for NMR

Solvent Selection: Use CDCl₃ (Chloroform-d) as the primary solvent. If the sample contains

free acid impurities (3-chloro-4-phenoxybenzoic acid), add a drop of D₂O to exchange the

carboxylic proton, or use DMSO-d₆ to separate the acid peak (~13 ppm) from aromatics.

Concentration: Dissolve 5-10 mg of the methyl ester in 0.6 mL of solvent. Ensure the solution

is clear; filtration through a cotton plug in a Pasteur pipette is recommended to remove
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inorganic salts (e.g., KCl from synthesis).

Method B: GC-MS Analysis Conditions[6]
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

Carrier Gas: Helium at 1.0 mL/min.

Temperature Program:

Hold 60°C for 2 min.

Ramp 20°C/min to 280°C.

Hold 5 min.

Inlet: 250°C, Split ratio 20:1.

Expectation: The methyl ester is non-polar and volatile, eluting sharply. Any tailing peak

suggests hydrolysis to the free acid.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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